molecular formula C4H4BrClO B14369901 3-Bromo-2-methylprop-2-enoyl chloride CAS No. 92925-47-8

3-Bromo-2-methylprop-2-enoyl chloride

Cat. No.: B14369901
CAS No.: 92925-47-8
M. Wt: 183.43 g/mol
InChI Key: LTZQWMUBTQNHKB-UHFFFAOYSA-N
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Description

3-Bromo-2-methylprop-2-enoyl chloride is an organic compound with the molecular formula C4H4BrClO. It is a derivative of prop-2-enoyl chloride, where a bromine atom is substituted at the third position and a methyl group at the second position. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylprop-2-enoyl chloride can be synthesized through the reaction of 3-bromo-2-methylprop-2-enoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of thionyl chloride to the acid under controlled temperature and pressure conditions.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Conditions: Reactions typically occur in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products:

    Amides: Formed when reacted with amines.

    Esters: Formed when reacted with alcohols.

    Thioesters: Formed when reacted with thiols.

Scientific Research Applications

3-Bromo-2-methylprop-2-enoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of 3-bromo-2-methylprop-2-enoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (chloride ion) and form the final product.

Comparison with Similar Compounds

    3-Bromo-2-methylprop-2-enoic acid: The parent acid from which the acyl chloride is derived.

    3-Bromo-2-methylprop-2-enenitrile: A nitrile derivative with similar structural features.

    3-Bromo-2-methylprop-2-en-1-amine: An amine derivative with similar structural features.

Uniqueness: 3-Bromo-2-methylprop-2-enoyl chloride is unique due to its reactivity as an acyl chloride, which allows it to participate in a wide range of chemical reactions. Its bromine and methyl substituents also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

92925-47-8

Molecular Formula

C4H4BrClO

Molecular Weight

183.43 g/mol

IUPAC Name

3-bromo-2-methylprop-2-enoyl chloride

InChI

InChI=1S/C4H4BrClO/c1-3(2-5)4(6)7/h2H,1H3

InChI Key

LTZQWMUBTQNHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=CBr)C(=O)Cl

Origin of Product

United States

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